![molecular formula C11H17NO B13003630 N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound with high purity levels, ensuring its availability for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core allows it to engage in unique binding interactions, potentially modulating the activity of enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, making the compound a valuable tool for studying and manipulating biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core and is used in similar applications.
3-Phenylbicyclo[1.1.1]pentan-1-amine: Another derivative of the bicyclo[1.1.1]pentane core, used in medicinal chemistry for lead optimization.
Uniqueness
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable tool for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N-[(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C11H17NO/c1-8(13)12-7-10-4-11(5-10,6-10)9-2-3-9/h9H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
QZIMRYAKOSSPBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC12CC(C1)(C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




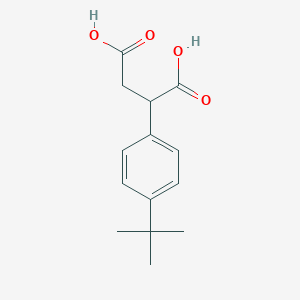

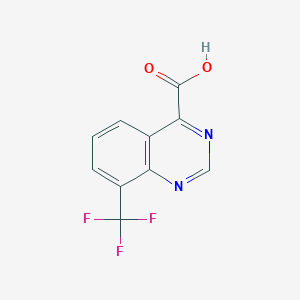
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
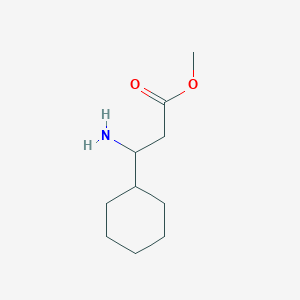

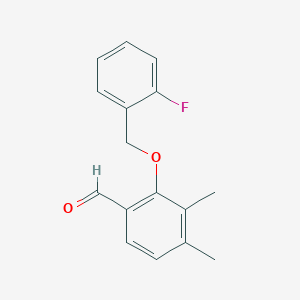
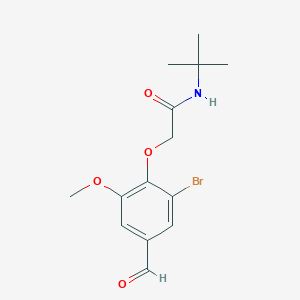
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

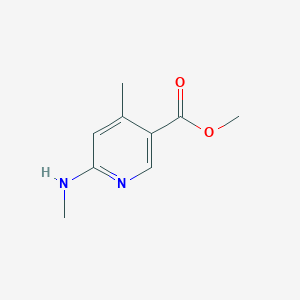
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
